N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide
CAS No.: 946272-21-5
Cat. No.: VC8328748
Molecular Formula: C20H19N3O3S
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946272-21-5 |
|---|---|
| Molecular Formula | C20H19N3O3S |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-methylbenzamide |
| Standard InChI | InChI=1S/C20H19N3O3S/c1-3-27(25,26)19-12-11-18(22-23-19)15-8-6-9-16(13-15)21-20(24)17-10-5-4-7-14(17)2/h4-13H,3H2,1-2H3,(H,21,24) |
| Standard InChI Key | VCLMNERNRCFPHA-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C |
| Canonical SMILES | CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C |
Introduction
Molecular Architecture and Structural Features
N-(3-(6-(Ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide (molecular formula: , molecular weight: 381.4 g/mol) consists of three primary components:
-
A pyridazine ring (six-membered heterocycle with two nitrogen atoms at positions 1 and 2)
-
An ethylsulfonyl group (-SOCH) at position 6 of the pyridazine
-
A 2-methylbenzamide substituent linked via a phenyl group at position 3 of the pyridazine.
The SMILES notation (CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C) confirms the connectivity, while the InChIKey (VCLMNERNRCFPHA-UHFFFAOYSA-N) provides a unique stereochemical identifier. Comparative analysis with analogs reveals that replacing the ethylsulfonyl group with morpholine-sulfonyl or isopropylsulfonyl alters solubility and target affinity .
Table 1: Structural Comparison with Analogous Compounds
Synthesis and Optimization Strategies
The synthesis involves three critical stages:
-
Pyridazine Ring Formation: Cyclocondensation of 1,4-diketones with hydrazines generates the pyridazine core.
-
Sulfonylation: Reaction with ethanesulfonyl chloride introduces the -SOCH group at position 6.
-
Benzamide Coupling: Amide bond formation between 3-aminophenylpyridazine and 2-methylbenzoyl chloride completes the structure.
Key challenges include minimizing byproducts during sulfonylation (typical yield: 60–75%) and ensuring regioselectivity in benzamide attachment. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.
Physicochemical and Pharmacokinetic Properties
Experimental and predicted data highlight the compound's drug-like characteristics:
Table 2: Physicochemical Profile
The high logP/logD values suggest lipophilicity, which may enhance membrane permeability but limit aqueous solubility. The polar surface area (<50 Ų) indicates potential blood-brain barrier penetration .
Biological Activity and Mechanistic Insights
While direct studies on N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide are unavailable, structurally related pyridazines exhibit:
-
Kinase Inhibition: Analogous compounds suppress tyrosine kinases (IC: 10–100 nM) by binding to ATP pockets .
-
Antiviral Effects: Pyridazine sulfonamides inhibit viral proteases (e.g., SARS-CoV-2 M) through covalent interactions with catalytic cysteine residues.
-
Anticancer Activity: Derivatives induce apoptosis in HeLa cells (EC: 2.5 μM) via caspase-3 activation.
Molecular docking simulations predict strong interactions (: -9.8 kcal/mol) between the sulfonyl group and kinase active sites, while the benzamide moiety stabilizes binding through π-π stacking .
Research Gaps and Future Directions
Despite promising structural features, critical questions remain:
-
Metabolic Stability: Sulfonamide oxidation may generate reactive metabolites requiring toxicological assessment.
-
Selectivity: Off-target effects on cytochrome P450 enzymes (e.g., CYP3A4) must be quantified.
-
Formulation: Nanoemulsion or cyclodextrin complexation could address solubility limitations.
Proposed studies include:
-
In Vitro Screening: Antiproliferative assays across NCI-60 cancer cell lines.
-
ADMET Profiling: Microsomal stability testing and hERG channel liability assessment.
-
Crystallography: Co-crystallization with target proteins to refine structure-activity relationships.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume